molecular formula C12H10ClNO3 B13921640 Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate CAS No. 880105-73-7

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate

Cat. No.: B13921640
CAS No.: 880105-73-7
M. Wt: 251.66 g/mol
InChI Key: PUIAPQUKGGRNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate is a quinoline derivative characterized by a chlorine atom at position 2, a methoxy group at position 7, and a methyl ester at position 3 of the quinoline ring. The structural features of this compound—substituent positions and functional groups—play critical roles in determining its physicochemical properties and biological interactions.

Properties

CAS No.

880105-73-7

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 2-chloro-7-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3

InChI Key

PUIAPQUKGGRNFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Anilines with Ethoxymethylene Cyanoacetate Derivatives

One well-documented approach is the condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for 4.5 hours, producing quinoline intermediates after cyclization in high-boiling solvents such as diphenyl ether:biphenyl mixtures. Analogously, 7-methoxy substitution can be introduced via appropriate methoxy-substituted anilines.

Key reaction conditions:

Step Conditions Notes
Condensation 100–110 °C, 4.5 h, toluene Formation of acrylate intermediate
Cyclization Reflux in diphenyl ether:biphenyl Thermal ring closure
Workup Filtration, washing with hexane Isolation of quinoline ester

Chlorination Using Phosphorus Oxychloride (POCl3)

The 2-position chloro substituent is commonly introduced by treating the quinoline-3-carbonitrile or quinoline-3-carboxylic acid derivatives with phosphorus oxychloride at elevated temperatures (~105 °C) for 45 minutes to several hours. This step converts hydroxyl or oxo groups to chloro substituents selectively.

Esterification to Form Methyl Ester

The methyl ester functionality at position 3 can be introduced by esterification of the corresponding quinoline-3-carboxylic acid or by direct use of methyl cyanoacetate derivatives in the initial condensation step. Hydrolysis of esters and subsequent re-esterification under acidic or acidic-alcoholic conditions is also used for optimization.

Representative Synthetic Pathway

Step Reactants / Intermediates Reaction Conditions Yield (%) Notes
1 7-methoxy-3-aminoquinoline + methyl cyanoacetate derivative Heating in toluene, 100–110 °C, 4–5 h 85–90 Formation of quinoline intermediate
2 Quinoline intermediate Thermal cyclization in diphenyl ether reflux 90–95 Ring closure to quinoline ester
3 Quinoline ester Chlorination with POCl3, 100–110 °C, 45 min 80–90 Introduction of 2-chloro substituent
4 Chloroquinoline ester Purification by recrystallization or chromatography Final product isolation and purification

Process Optimization and Purification

  • Solvent selection: High-boiling solvents like diphenyl ether facilitate cyclization without decomposition.
  • Temperature control: Precise heating (100–110 °C) is critical to avoid side reactions.
  • Purification: Flash column chromatography using ethyl acetate/hexane gradients or recrystallization from suitable solvents ensures >95% purity.
  • Workup: Washing with hexane or aqueous sodium carbonate solutions removes impurities and residual reagents.

Analytical Data Supporting Preparation

  • Melting Point: Typically >250 °C for intermediates; final methyl 2-chloro-7-methoxy-3-quinolinecarboxylate expected in similar ranges.
  • NMR Spectroscopy: ^1H NMR confirms methoxy group (~3.8 ppm singlet) and aromatic protons; ^13C NMR shows characteristic carbonyl and chloro-substituted aromatic carbons.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight of this compound.
  • Chromatography: TLC and HPLC profiles confirm purity and reaction completion.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Advantages References
Condensation with ethoxymethylene cyanoacetate 3-fluoro-4-methoxyaniline, ethyl (ethoxymethylene)cyanoacetate 100–110 °C, toluene, 4.5 h 85–90 High yield, straightforward
Thermal cyclization Diphenyl ether:biphenyl mixture Reflux 90–95 Efficient ring closure
Chlorination Phosphorus oxychloride 105 °C, 45 min 80–90 Selective chlorination
Esterification Methyl cyanoacetate or acid + MeOH/H+ Acidic conditions Variable Direct methyl ester formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate (referred to as the "target compound") with structurally related quinoline derivatives, focusing on molecular structure, substituent effects, and predicted physicochemical properties.

Structural and Functional Group Variations

Methyl 4-Chloro-7-Methoxyquinoline-3-Carboxylate
  • Key Differences : Chlorine at position 4 instead of 2; methoxy group retained at position 7.
  • Steric hindrance at position 4 may influence interactions with enzymes or receptors compared to the 2-chloro isomer.
  • Molecular Formula: C₁₂H₁₀ClNO₃ .
2-Chloro-7-Methyl-Quinoline-3-Carboxylic Acid
  • Key Differences : Carboxylic acid group (-COOH) at position 3 instead of a methyl ester (-COOCH₃); methyl group at position 7 instead of methoxy.
  • Implications: The carboxylic acid group increases polarity and acidity (predicted pKa = 2.16), enhancing aqueous solubility but reducing membrane permeability compared to the ester .
  • Molecular Formula: C₁₁H₈ClNO₂ .
Ethyl 7-Chloro-4-Hydroxy-2-Methylquinoline-3-Carboxylate
  • Key Differences : Hydroxyl (-OH) at position 4; ethyl ester (-COOCH₂CH₃) at position 3; methyl group at position 2.
  • The ethyl ester may hydrolyze more slowly than methyl esters, affecting metabolic stability .
  • Molecular Formula: C₁₃H₁₂ClNO₃ .
2-Chloro-7-Methoxyquinoline-3-Carboxaldehyde
  • Key Differences : Carboxaldehyde (-CHO) at position 3 instead of a methyl ester.
  • Implications :
    • The aldehyde group is highly reactive, prone to nucleophilic additions (e.g., Schiff base formation), which may limit stability but enable conjugation strategies in drug design.
    • Reduced steric bulk compared to esters could enhance binding to shallow protein pockets .
  • Molecular Formula: C₁₁H₈ClNO₂ .
Methyl 7-Chloro-1-Cyclopropyl-8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate
  • Key Differences: Cyclopropyl substituent at position 1; 4-oxo-1,4-dihydroquinoline backbone; methyl group at position 8.
  • The cyclopropyl group introduces conformational rigidity, which may enhance selectivity for certain biological targets .
  • Molecular Formula: Not explicitly provided; structural complexity inferred from name .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Predicted Properties
This compound Not provided 2-Cl, 7-OCH₃, 3-COOCH₃ Higher logP (ester) vs. acid analogs
Methyl 4-chloro-7-methoxy-3-quinolinecarboxylate 251.67 4-Cl, 7-OCH₃, 3-COOCH₃ Moderate solubility; steric effects
2-Chloro-7-methyl-3-quinolinecarboxylic acid 221.64 2-Cl, 7-CH₃, 3-COOH pKa = 2.16; high polarity
Ethyl 7-chloro-4-hydroxy-2-methyl-3-quinolinecarboxylate 265.69 7-Cl, 4-OH, 2-CH₃, 3-COOCH₂CH₃ Enhanced H-bonding; slower hydrolysis
2-Chloro-7-methoxy-3-quinolinecarboxaldehyde 221.64 2-Cl, 7-OCH₃, 3-CHO High reactivity; low steric bulk

Biological Activity

Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 7-position of the quinoline ring. This unique substitution pattern contributes to its distinct biological properties compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve the inhibition of specific enzymes or interference with cellular processes, leading to microbial cell death.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown cytotoxic effects on various cancer cell lines, including colorectal cancer cells. For instance, it has been reported to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as PI3K/AKT/mTOR .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with molecular targets involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes essential for microbial survival or cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, which prevents further cell division and promotes apoptosis .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been correlated with the cytotoxic effects observed in cancer cells treated with this compound .

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity TypeTest Organism/Cell LineObserved EffectIC50/MIC (μM)
AntimicrobialVarious bacteriaInhibition of growthNot specified
AnticancerHCT116 (colorectal cancer)Induced apoptosis0.35
AnticoccidialEimeria tenella (coccidia)Strong anticoccidial activity27 mg/kg

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to understand its unique properties:

Compound NameStructure FeaturesBiological Activity
2-Chloroquinoline-3-carboxylic acidChloro group at position 2Moderate antimicrobial
7-Methoxyquinoline-3-carboxylic acidMethoxy group at position 7Anticancer activity noted
This compoundUnique combination of chloro and methoxy groupsStrong antimicrobial and anticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.